Home > Products > Screening Compounds P22837 > Muramic acid, delta-lactam
Muramic acid, delta-lactam - 35477-93-1

Muramic acid, delta-lactam

Catalog Number: EVT-1552329
CAS Number: 35477-93-1
Molecular Formula: C9H15NO6
Molecular Weight: 233.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Muramic acid, delta-lactam is a significant compound found primarily in the peptidoglycan layer of bacterial spores, particularly in species such as Bacillus subtilis. This compound plays a crucial role in the structural integrity and heat resistance of spores. The formation of muramic acid, delta-lactam involves specific enzymatic processes that modify N-acetylmuramic acid residues, ultimately contributing to the unique properties of spore peptidoglycan.

Source

Muramic acid, delta-lactam is synthesized in bacterial cells, particularly during sporulation. The key enzymes involved in its synthesis are encoded by the genes cwlD and pdaA, which are crucial for the modification of peptidoglycan structures in the spore cortex. These enzymes facilitate the removal of peptide side chains from N-acetylmuramic acid and subsequent lactam formation, leading to the production of muramic acid, delta-lactam .

Classification

Muramic acid, delta-lactam is classified as a modified amino sugar derivative. It is structurally related to muramic acid but features a lactam ring that results from cyclization reactions involving deacetylated intermediates. This classification highlights its role in bacterial cell wall structure and function.

Synthesis Analysis

Methods

The synthesis of muramic acid, delta-lactam involves several key steps:

  1. Enzymatic Reactions: The process begins with the action of the cwlD-encoded muramoyl-L-alanine amidase, which cleaves peptide side chains from N-acetylmuramic acid residues .
  2. Deacetylation: Following peptide cleavage, the pdaA-encoded deacetylase catalyzes the deacetylation of muramic acid .
  3. Lactam Formation: The final step involves the cyclization of the deacetylated product to form muramic acid, delta-lactam. This reaction is facilitated by calcium ions, which stabilize enzyme conformation necessary for lactam synthesis .

Technical Details

The synthesis can be optimized by adjusting reaction conditions such as pH and ion concentration. For instance, the presence of divalent cations like calcium has been shown to enhance lactam formation efficiency .

Molecular Structure Analysis

Structure

Muramic acid, delta-lactam features a unique molecular structure characterized by:

  • A lactam ring formed through cyclization.
  • An amino sugar backbone typical of peptidoglycan components.

Data

The structural analysis is supported by techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These methods have confirmed the conformational states of muramic acid derivatives during synthesis .

Chemical Reactions Analysis

Reactions

The primary reactions involved in the formation of muramic acid, delta-lactam include:

  1. Amidase Reaction: The cleavage of peptide side chains from N-acetylmuramic acid by CwlD.
  2. Deacetylation: Conversion of N-acetyl groups to amine functionalities by PdaA.
  3. Lactam Cyclization: Formation of the lactam ring from deacetylated intermediates.

Technical Details

Kinetic studies indicate that deacetylation occurs rapidly within minutes, while lactam formation accumulates over several hours . This sequential reaction pathway underscores the ordered nature of enzyme action in muramic acid, delta-lactam synthesis.

Mechanism of Action

Process

The mechanism begins with substrate binding to CwlD, leading to peptide cleavage. The resulting product then undergoes deacetylation by PdaA, producing an intermediate that readily cyclizes into muramic acid, delta-lactam.

Data

Physical and Chemical Properties Analysis

Physical Properties

Muramic acid, delta-lactam is typically found as a solid at room temperature with specific melting points depending on purity and structural modifications.

Chemical Properties

  • Solubility: Soluble in polar solvents due to its polar functional groups.
  • Stability: Stability can be influenced by environmental factors such as pH and ionic strength.

Relevant analyses include spectroscopic methods that provide insights into its reactivity and stability under various conditions .

Applications

Scientific Uses

Muramic acid, delta-lactam has significant applications in microbiology and biochemistry:

  • Peptidoglycan Research: It serves as a model compound for studying bacterial cell wall biosynthesis and modifications.
  • Antibiotic Development: Understanding its synthesis pathways can aid in developing new antibiotics targeting bacterial cell wall integrity.
  • Biotechnological Applications: Its unique properties make it a candidate for applications in biocatalysis and synthetic biology .
Introduction to Muramic Acid δ-Lactam: Context and Significance in Bacterial Sporulation

Historical Discovery and Early Structural Characterization

The identification of MurNδL emerged from systematic investigations into the biochemical basis of spore resistance. Initial chromatographic analyses of Bacillus subtilis spore hydrolysates in the 1970s–1980s revealed an unidentified peak with properties distinct from canonical PG muropeptides. By the mid-1990s, advanced analytical techniques—particularly gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR)—enabled definitive structural elucidation. A landmark 1996 study by Popham et al. demonstrated that this compound was a muramic acid derivative featuring an intramolecular amide bond (lactam) between the C3 lactic acid carboxyl group and the deacetylated nitrogen of the muramic acid residue [1] [4]. Crucially, this lactam structure was absent in vegetative cell PG, establishing it as a spore-specific biomarker.

Table 1: Key Milestones in Muramic δ-Lactam Characterization

YearDiscoveryMethodologyReference
1996First structural identification as muramic δ-lactamGC-MS/NMR of B. subtilis sporesPopham et al. [1]
1998Demonstration of requirement for spore cortex hydrolysis during germinationMutant spore germination assaysAtrih et al. [6]
2004Identification of CwlD and PdaA as biosynthetic enzymesE. coli heterologous co-expressionPopham et al. [4]
2019Structural confirmation of PdaA/PdaC deacetylase mechanismsX-ray crystallographyBlair et al. [3]

Genetic screens soon followed, linking MurNδL biosynthesis to specific genes. cwlD (encoding a muramoyl-L-alanine amidase) and pdaA (encoding a putative deacetylase) were identified as essential for its production. Disruption of either gene in B. subtilis yielded spores lacking MurNδL and exhibiting profound germination defects [1] [4]. These findings positioned MurNδL not merely as a structural curiosity but as a functional component of the germination apparatus.

Role in Peptidoglycan Architecture of Bacterial Spores

Structural Modifications in Spore Cortex PG

The spore cortex PG differs fundamentally from vegetative PG in both composition and physical properties. Key modifications include:

  • Reduced Peptide Cross-Linking: Cortex PG exhibits only ~3% cross-linking (vs. 30–50% in vegetative PG), increasing polymer flexibility [6].
  • Muramic δ-Lactam Abundance: Approximately 50% of muramic acid residues are converted to MurNδL, occurring regularly at every second residue along glycan chains [1] [4].
  • Altered Glycan Strand Conformation: The δ-lactam ring introduces rigidity and influences hydration dynamics, contributing to core dehydration—a critical factor in heat resistance [1] [6].

Table 2: Structural Comparison of Vegetative vs. Spore Cortex Peptidoglycan

CharacteristicVegetative PGSpore Cortex PGFunctional Consequence
Cross-Linking Index30–50%~3%Enhanced polymer flexibility
Muramic δ-LactamAbsent~50% of muramic acid residuesGermination-specific hydrolysis target
Muramic Acid ModificationPeptide side chains attachedPeptide-less + lactam ringsAltered lysozyme susceptibility
Hydration StateHydratedPartially dehydratedHeat resistance

Enzymatic Synthesis Pathway

MurNδL biosynthesis is a tightly regulated, two-step enzymatic process occurring during late sporulation:

  • Peptide Side Chain Removal: The amidase CwlD cleaves the peptide side chain from N-acetylmuramic acid (MurNAc), generating anhydromuropeptides [1] [4].
  • Deacetylation and Lactamization: The deacetylase PdaA acts on CwlD-processed residues, removing the N-acetyl group and catalyzing intramolecular cyclization to form the δ-lactam ring [3] [4].

This pathway exhibits strict substrate specificity. Heterologous expression in Escherichia coli confirmed that CwlD and PdaA alone are necessary and sufficient for MurNδL production:

  • CwlD expression yields amidase activity but no lactam
  • PdaA expression alone shows no activity on intact PG
  • Co-expression generates authentic MurNδL [4]

Recent structural studies reveal that PdaA lacks the conserved Asp residue in the metal-binding triad of typical CE4 deacetylases, explaining its unique MurNAc specificity and dual deacetylation/lactamization activity [3].

Germination-Specific Recognition and Hydrolysis

MurNδL’s primary function lies in enabling regulated cortex hydrolysis during germination. It serves as an essential recognition motif for germination-specific lytic enzymes (GSLEs):

  • SleB (Bacillus spp.) and SleC (Clostridium spp.) are cortex-specific lytic transglycosylases requiring free muramic acid residues with δ-lactam rings for substrate binding [5] [6].
  • Spores lacking MurNδL (e.g., cwlD or pdaA mutants) fail to degrade their cortex during germination, arresting core rehydration and metabolic reactivation [1] [6].
  • Mechanistically, MurNδL positions the glycan strand within the GSLE active site, enabling cleavage of the β(1→4)-glycosidic bonds between MurNAc and GlcNAc residues [6].

Notably, MurNδL itself is not hydrolyzed during germination. Instead, its presence licenses the destruction of adjacent structural elements, facilitating rapid cortex dissolution when germination signals are received.

Evolutionary Conservation Across Bacillus and Clostridium Species

Taxonomic Distribution and Functional Homologs

MurNδL biosynthesis is conserved across phylogenetically diverse endospore-formers, indicating its fundamental role in sporulation:

  • Bacilli: B. subtilis, B. anthracis, B. cereus [1] [2]
  • Clostridia: Clostridioides difficile, Paeniclostridium sordellii, Paraclostridium bifermentans [2] [5]
  • Other lineages: Thermoactinomyces spp., Sporosarcina spp. [2]

Genomic analyses reveal that cwlD and pdaA homologs co-occur in >95% of sporulating Firmicutes possessing Spo0A—the master regulator of sporulation [2] [5]. Despite sequence divergence (~30–60% identity), functional conservation is evident:

  • C. difficile cwlD mutants lack MurNδL and exhibit severe germination defects [5].
  • P. bifermentans spores require MurNδL-dependent cortex hydrolysis prior to DPA release, mirroring the "outside-in" germination pathway of C. difficile [5].

Table 3: Conservation of Muramic δ-Lactam Biosynthesis Genes in Select Spore-Formers

OrganismcwlD HomologpdaA HomologGermination PathwayMurNδL Confirmed
Bacillus subtilisYes (100%)Yes (100%)Inside-outYes [1]
Clostridioides difficileYes (42% id)Yes (51% id)Outside-inYes [5]
Paraclostridium bifermentansYes (45% id)Yes (49% id)Outside-inIndirect [5]
Desulfotomaculum reducensYesNoUnknownNo

Lineage-Specific Adaptations and Genomic Context

While the core MurNδL synthesis machinery is conserved, evolutionary adaptations reflect ecological specialization:

  • Bacilli: Retain a compact cwlD locus often co-transcribed with ybaK (unknown function). pdaA is typically monocistronic [1] [4].
  • Clostridia: Exhibit frequent horizontal gene transfer events involving cwlD/pdaA. In C. difficile, these genes reside within sporulation-specific regulons controlled by σK [2] [5].
  • Anaerobes: C. difficile and relatives encode additional pda paralogs (e.g., pdaC) with dual GlcNAc/MurNAc deacetylase activities, potentially augmenting cortex remodeling [3].

Phylogenetic profiling indicates that MurNδL biosynthesis arose early in the Firmicutes radiation. Two major gene gain events are proposed:

  • An ancestral acquisition at the base of Firmicutes (enabling primitive sporulation)
  • Lineage-specific expansions in Bacillaceae and Peptostreptococcaceae (including C. difficile) [2]

This evolutionary trajectory underscores MurNδL’s role as a universal sporulation adaption, fine-tuned to support distinct germination physiologies (e.g., soil persistence in Bacillus vs. host adaptation in Clostridium).

Properties

CAS Number

35477-93-1

Product Name

Muramic acid, delta-lactam

IUPAC Name

(2R,3R,6R)-6-methyl-5-oxo-2-[(1R)-1,2,3-trihydroxypropyl]morpholine-3-carbaldehyde

Molecular Formula

C9H15NO6

Molecular Weight

233.22 g/mol

InChI

InChI=1S/C9H15NO6/c1-4-9(15)10-5(2-11)8(16-4)7(14)6(13)3-12/h2,4-8,12-14H,3H2,1H3,(H,10,15)/t4-,5+,6?,7-,8-/m1/s1

InChI Key

XZWJVAHCGGCTMK-SRLYZFLGSA-N

SMILES

CC1C(=O)NC(C(O1)C(C(CO)O)O)C=O

Synonyms

muramic lactam

Canonical SMILES

CC1C(=O)NC(C(O1)C(C(CO)O)O)C=O

Isomeric SMILES

C[C@@H]1C(=O)N[C@H]([C@@H](O1)[C@@H](C(CO)O)O)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.